molecular formula C10H4Cl2I3NO3 B030768 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride CAS No. 31122-75-5

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Cat. No.: B030768
CAS No.: 31122-75-5
M. Wt: 637.76 g/mol
InChI Key: HYGGDKPPAGGKNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride typically involves the following steps :

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGDKPPAGGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456430
Record name 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31122-75-5
Record name 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-2,4,6-triiodoisophthaloyl chloride (190 g,0.32 g-mole) prepared as in Example 1 is dissolved in 475 ml of N,N-dimethylacetamide (DMAc) (dried over molecular sieves), and the solution is stirred and cooled to 0°-3° C. Acetyl chloride (75.1 g, 68 ml, 0.96 g-mole) is added dropwise over a period of 100 minutes, keeping the temperature between 0° C. and 3° C. The ice bath is removed and the solution is stirred overnight at room temperature (20°-25° C.). An additional charge of acetyl chloride (8.5 g, 0.11 g-mole) is added, and the mixture is stirred overnight (23 hours). The product (a creamy white sold) precipitates during this time. The mixture is cooled to 0°-5° C. and filtered while cold. After rinsing with three 100-ml portions of hexane on the funnel, the solution is stirred with three 200-ml portions of cold hexane for 10 minutes each time, collected by suction filtration, and dried in a vacuum desiccator (183 g, 90% yield). The product shows one major spot by TLC analysis.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
475 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 50 ml. of acetic anhydride and 0.1 ml. of conc. sulfuric acid was stirred at room temperature for 5 minutes. To this mixture was added 15 g. (0.025 mole) of 5-amino-2,4,6-triiodoisophthaloyl chloride in one portion and stirring was continued at room temperature for one hour. The mixture was stored overnight at 0°. Filtration furnished 16 g. of solid material. The product was recrystallized from ethyl acetate to furnish 10 g. (63%) of pure product. The compound was shown to be pure by tlc (silica plate-benzene/acetone 80/20).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.025 mol
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
benzene acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To 2,4,6-triiodo-5-amino-isophthalic acid dichloride (150 g; 0.252 mole) in DMAC (300 ml) is added acetyl chloride (80 ml; 4 times the theoretical amount). The mixture is stirred overnight in an ice-water bath. It is then poured over water (1.5 liter). The resulting material is then filtered and washed twice with water, after which it is dried in an oven at 45° C, to give 159 g of product (i.e., in a yield of 99%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
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Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
99%

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